N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine
Description
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)17(11-16(18)19)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIFCXYPVRDMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine is being investigated for its anti-inflammatory and analgesic properties. Its structure allows it to interact with various biological targets involved in pain and inflammation modulation.
- Case Study : Research has indicated that similar compounds can inhibit specific enzymes or receptors related to inflammatory processes, suggesting that this compound may exhibit similar effects.
-
Organic Synthesis
- This compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its versatile chemical reactivity allows for various reaction pathways including oxidation, reduction, and substitution reactions.
- Table 1: Reaction Pathways of this compound
Reaction Type Product Type Oxidation Quinones Reduction Sulfides Substitution Substituted Aromatic Compounds -
Biological Activity
- The compound has shown potential in modulating neurotransmitter systems and inhibiting enzymes involved in inflammatory pathways. This suggests its utility in treating conditions like arthritis and other inflammatory diseases.
- Mechanism of Action : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy groups may enhance binding affinity and specificity .
Case Studies and Research Findings
- Anti-inflammatory Studies
-
Pharmacological Investigations
- Investigations into the pharmacodynamics of this compound have revealed its potential to inhibit specific pathways associated with pain perception and inflammatory responses. These studies utilized techniques such as receptor binding assays and enzyme activity measurements to elucidate the compound's effects .
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine and its analogs:
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenyl group in the main compound enhances solubility compared to analogs with electron-withdrawing groups (e.g., nitro in or chloro in ). Methoxy groups increase hydrophilicity, while chloro or nitro substituents elevate lipophilicity .
- Esterification : Methyl or ethyl esters (e.g., ) reduce polarity compared to carboxylic acids, improving cell membrane penetration in drug delivery .
Biological Activity
- P-Glycoprotein Interaction : Dimethoxy-substituted compounds (e.g., ) show affinity for P-glycoprotein, a multidrug resistance transporter. The methoxy groups may facilitate binding to hydrophobic pockets in the protein .
- Therapeutic Applications : The benzoyl-substituted analog () is used to synthesize Relcovaptan, a vasopressin receptor antagonist, highlighting the role of aromatic substituents in target specificity.
Synthetic Methods
- Sulfonamide glycine derivatives are typically synthesized via reaction of sulfonyl chlorides with glycine or substituted anilines. For example, describes a method using benzenesulfonyl chloride and phenylglycine under pH-controlled conditions .
Key Research Findings
- Lipophilicity Trends : Chloro and nitro analogs exhibit higher logP values compared to methoxy-substituted compounds, impacting their distribution in biological systems .
- Thermal Stability : Melting points vary significantly; for instance, Rip-B (a benzamide analog with dimethoxyphenyl) melts at 90°C , while ester derivatives (e.g., ) likely have lower melting points due to reduced hydrogen bonding.
- Drug Resistance Reversal : Verapamil analogs with dimethoxyphenyl groups () inhibit P-glycoprotein, suggesting that the main compound’s methoxy substituents could be leveraged in multidrug resistance research.
Biological Activity
N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine, a compound with a sulfonamide moiety and a phenylglycine backbone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Sulfonamide Group : Known for its diverse biological activities.
- Phenylglycine Moiety : Imparts specific pharmacological properties.
Molecular Formula
- C : 16
- H : 18
- N : 1
- O : 5
- S : 1
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It affects signaling pathways such as PI3K/Akt, which are crucial in cell survival and proliferation.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by downregulating anti-apoptotic proteins.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. This activity is likely due to its ability to inhibit bacterial growth through disruption of essential cellular processes.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro and in vivo. For instance, it reduces levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α), which are implicated in chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cell Culture Studies :
- In vitro studies on human cancer cell lines indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- A study reported a reduction in nitric oxide production in macrophage cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent.
-
Animal Models :
- In vivo experiments using murine models demonstrated that administration of this compound resulted in reduced tumor growth and improved survival rates in xenograft models.
Comparative Analysis
To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Sulfonamide | Antibacterial | |
| Compound B | Phenolic | Anti-inflammatory | |
| Compound C | Glycine Derivative | Anticancer |
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.
- Clinical Trials : Investigating its safety and efficacy in human subjects for therapeutic applications.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Q. What are the standard synthetic routes for N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine?
The compound is typically synthesized via sulfonylation of glycine derivatives. A common approach involves reacting 3,4-dimethoxyphenylsulfonyl chloride with N-phenylglycine under anhydrous conditions in solvents like DMF or dichloromethane. Activation agents such as EDC or HOBt may be used to facilitate amide bond formation. Purification is achieved via column chromatography, with yields optimized by controlling reaction temperature (0–25°C) and pH. Structural confirmation relies on , , and mass spectrometry (MS) .
Q. How is the structural integrity of this compound validated experimentally?
Post-synthesis characterization includes:
- NMR spectroscopy : Peaks for methoxy groups (δ ~3.8–4.0 ppm), sulfonyl protons (δ ~7.5–8.5 ppm), and glycine backbone (δ ~3.5–4.5 ppm).
- High-resolution MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H] or [M-H]) with <2 ppm error.
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What methods are used to evaluate the compound’s stability in biological systems?
Stability is assessed through:
- pH-dependent degradation studies : Incubation in buffers (pH 1–9) at 37°C, followed by HPLC quantification of remaining compound.
- Plasma stability assays : Exposure to human or animal plasma to monitor metabolic breakdown via LC-MS/MS.
- Thermogravimetric analysis (TGA) : To determine thermal stability under controlled conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
SAR strategies include:
- Substituent variation : Replacing methoxy groups with electron-withdrawing (e.g., -CF) or electron-donating groups (e.g., -OCHCH) to modulate receptor binding.
- Sulfonyl group modification : Introducing fluorinated (e.g., pentafluorophenyl) or alkylated sulfonyl moieties to enhance metabolic stability.
- Glycine backbone substitution : Testing methyl ester derivatives (e.g., Methyl N-sulfonylglycinates) for improved membrane permeability .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
Advanced methods include:
- Quantum mechanical calculations : Density functional theory (DFT) to model sulfonamide bond formation energetics and transition states.
- Molecular docking : Simulations with enzymes (e.g., cyclooxygenase-2) to identify binding affinities and key residues (e.g., Arg120, Tyr355).
- Machine learning : Training models on existing sulfonamide datasets to predict solubility or toxicity .
Q. How can contradictions in biological activity data be resolved?
Discrepancies arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies:
- Standardized protocols : Use recombinant enzymes (e.g., expressed in E. coli) for consistent activity measurements.
- Dose-response curves : IC values calculated across ≥3 independent experiments.
- Off-target screening : Assess selectivity via kinase panels or GPCR binding assays to rule out nonspecific effects .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances sulfonylation rate |
| Temperature | 0–5°C (initial step) | Minimizes side reactions |
| Activation Agent | EDC/HOBt | Improves amide coupling |
| Purification | Silica gel chromatography | Achieves >95% purity |
| Characterization | HRMS, | Confirms molecular identity |
Table 2: Comparative Bioactivity of Structural Analogues
| Compound Modification | Enzyme Inhibition (IC, μM) | Metabolic Stability (t, h) |
|---|---|---|
| 3,4-Dimethoxy substitution | 12.3 ± 1.5 (COX-2) | 8.7 ± 0.9 |
| 4-Trifluoromethyl substitution | 18.9 ± 2.1 (COX-2) | 5.2 ± 0.6 |
| Methyl ester derivative | 9.8 ± 1.2 (COX-2) | 10.4 ± 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
